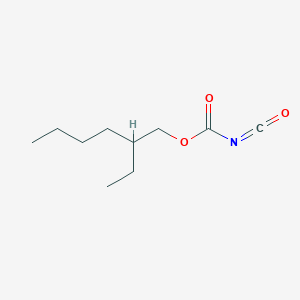
2-Ethylhexyl isocyanatocarbonate
概要
説明
2-Ethylhexyl isocyanatocarbonate is an organic compound that belongs to the isocyanate family. Isocyanates are characterized by the functional group -N=C=O. This compound is used in various industrial applications, particularly in the production of polyurethanes, coatings, and adhesives .
準備方法
Synthetic Routes and Reaction Conditions
2-Ethylhexyl isocyanatocarbonate can be synthesized through several methods. One common method involves the reaction of an alcohol with phosgene, followed by the addition of an amine . Another method includes the oxidation of isonitriles to isocyanates using dimethyl sulfoxide (DMSO) as the oxidant . Additionally, the Curtius rearrangement, which involves the degradation of an acyl azide to an isocyanate and nitrogen gas, is also used .
Industrial Production Methods
The industrial production of isocyanates, including 2-ethylhexyloxycarbonyl isocyanate, predominantly relies on the phosgene process. This method involves the reaction of an amine with phosgene to produce the isocyanate . due to the toxicity of phosgene, alternative non-phosgene methods are being explored. These include the reduction carbonylation and oxidation carbonylation methods .
化学反応の分析
Types of Reactions
2-Ethylhexyl isocyanatocarbonate undergoes several types of reactions, including:
Hydrolysis: Reacts with water to form carbamic acid, which decomposes to carbon dioxide and an amine.
Alcohol Reaction: Reacts with alcohols to form carbamates (urethanes).
Amine Reaction: Reacts with primary and secondary amines to form substituted ureas.
Common Reagents and Conditions
Water: Catalyzed by tertiary amines.
Alcohols: Catalyzed by tertiary amines or metal salts such as tin, iron, and mercury.
Amines: Direct reaction followed by base-catalyzed proton transfer.
Major Products
Carbamic Acid: Decomposes to carbon dioxide and an amine.
Carbamates (Urethanes): Formed from the reaction with alcohols.
Substituted Ureas: Formed from the reaction with amines.
科学的研究の応用
2-Ethylhexyl isocyanatocarbonate has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-ethylhexyloxycarbonyl isocyanate involves its reactivity with nucleophiles. The compound reacts with hydrogen-acidic compounds such as alcohols, phenols, and amines through three fundamental mechanisms :
Anionic Mechanism: Involves the transformation of the hydrogen-acidic compound into an anion, which then reacts with the isocyanate.
Concerted Mechanism: Proton transfer to the base and nucleophilic addition to the isocyanate occur simultaneously.
Direct Addition Mechanism: Direct addition of the nucleophile to the isocyanate followed by base-catalyzed proton transfer.
類似化合物との比較
2-Ethylhexyl isocyanatocarbonate can be compared with other isocyanates such as:
- Phenyl isocyanate
- Hexyl isocyanate
- Octyl isocyanate
- Benzyl isocyanate
Uniqueness
This compound is unique due to its specific alkyl chain, which imparts distinct physical and chemical properties compared to other isocyanates. This uniqueness makes it particularly suitable for specific industrial applications such as the production of flexible and durable polyurethanes .
特性
CAS番号 |
62724-16-7 |
|---|---|
分子式 |
C10H17NO4 |
分子量 |
215.25 g/mol |
IUPAC名 |
2-ethylhexyl isocyanato carbonate |
InChI |
InChI=1S/C10H17NO4/c1-3-5-6-9(4-2)7-14-10(13)15-11-8-12/h9H,3-7H2,1-2H3 |
InChIキー |
ZVKNHRRUOLQYPL-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)COC(=O)ON=C=O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














